Z-Gly-D-ala-OH

Overview

Description

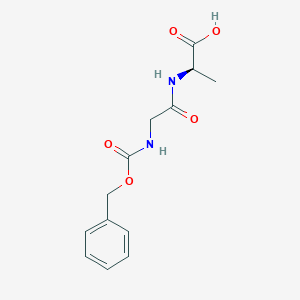

“Z-Gly-D-ala-OH” is a compound with the molecular formula C13H16N2O5 . It is also known as N-benzyloxycarbonylglycine and is widely used in solution phase peptide synthesis .

Synthesis Analysis

The synthesis of “Z-Gly-D-ala-OH” involves a process known as peptide synthesis. This process requires selective acylation of a free amine. To accomplish the desired amide bond formation, all extraneous amine functions must first be deactivated so they do not compete for the acylation reagent. Then, the designated carboxyl function must be selectively activated so that it will acylate the one remaining free amine .Molecular Structure Analysis

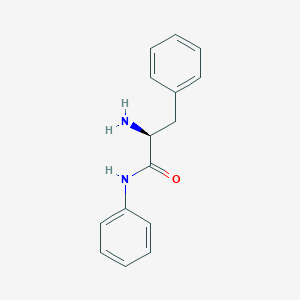

The molecular structure of “Z-Gly-D-ala-OH” is complex and involves various chemical bonds. The structure of this compound and its action have been described in various studies .Chemical Reactions Analysis

“Z-Gly-D-ala-OH” is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl .Physical And Chemical Properties Analysis

“Z-Gly-D-ala-OH” has a molecular weight of 280.28 . It is a beige powder .Scientific Research Applications

1. Protein and Peptide Chemistry

Z-Gly-D-ala-OH plays a significant role in the field of protein and peptide chemistry. Its applications include the study of enzyme stability, particularly in relation to dehydropeptides. For instance, a study comparing saturated and unsaturated pentapeptides highlighted the resistance of dehydropeptides to enzymolysis by enzymes like chymotrypsin and thermolysin (English & Stammer, 1978).

2. Molecular Interactions and Stability

The compound is also valuable in understanding molecular interactions and stability. Research involving the synthesis and analysis of model peptides related to iron-sulfur proteins utilizes Z-Gly-D-ala-OH as a key component. This type of research helps in elucidating the structure and function of biologically significant proteins (Ohta, Kawasaki, Maeda, Tani, & Kawasaki, 1979).

3. Chemical and Physical Properties of Peptides

Studies focusing on the chemical and physical properties of peptides often employ Z-Gly-D-ala-OH. Investigations into the secondary structure of peptides, such as the analysis of NMR and IR spectra, benefit from this compound, providing insights into the conformation and behavior of peptides in different conditions (Kricheldorf & Müller, 1984).

4. Enzymatic Catalysis and Reaction Studies

Z-Gly-D-ala-OH is used in studies of enzymatic catalysis, particularly in the context of peptide synthesis. Research exploring protease-catalyzed dipeptide synthesis, involving cysteine proteases like papain, employs Z-Gly-D-ala-OH to improve coupling efficiency and understand the enzymatic mechanisms better (Salam, Kagawa, Matsubara, & Kawashiro, 2008).

Future Directions

properties

IUPAC Name |

(2R)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c1-9(12(17)18)15-11(16)7-14-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIBGDNXMPNUHL-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gly-D-ala-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)

![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)